molecular formula C10H9NO3 B13899907 1-Methyl-2-oxoindoline-3-carboxylic acid

1-Methyl-2-oxoindoline-3-carboxylic acid

Cat. No.: B13899907
M. Wt: 191.18 g/mol
InChI Key: RJSABSMHRFHEIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-oxoindoline-3-carboxylic acid is an oxindole derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research . This compound features a carboxylic acid functional group, which makes it a key intermediate for constructing more complex molecules via amidation, condensation, and other coupling reactions . As a member of the oxindole family, it is of significant interest in pharmaceutical research for the design and synthesis of compounds with potential biological activity. Researchers utilize this scaffold in the exploration of kinase inhibitors, receptor modulators, and other therapeutic agents. The structure combines an aromatic system with hydrogen-bond donor and acceptor capabilities, influencing its physicochemical properties and interactions in biological systems . The product is provided with guaranteed high purity and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-2-oxo-3H-indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-11-7-5-3-2-4-6(7)8(9(11)12)10(13)14/h2-5,8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSABSMHRFHEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Starting from 3-Nitrobenzoic Acid (Synthesis Scheme A)

This method involves a three-step process:

This intermediate is then further transformed to the target compound through methylation and carboxylation steps.

Synthesis Starting from 4-Methyl-3-nitro-benzonitrile (Synthesis Scheme B)

An alternative four- to five-step procedure includes:

Subsequent steps involve methylation at the N-1 position and conversion of the ester to the carboxylic acid.

Synthesis via Chloroacetylation of 6-Methoxycarbonyl-2-oxindole (Synthesis Scheme C)

This process focuses on the functionalization of the oxindole intermediate:

  • The 6-methoxycarbonyl-2-oxindole is reacted with chloroacetic anhydride or chloroacetyl chloride in a high-boiling, aprotic solvent such as toluene or xylene at 80–130 °C.
  • Crystallization is induced by adding a non-polar solvent like cyclohexane at elevated temperatures, followed by cooling to room temperature or below.
  • The product, methyl 1-(chloroacetyl)-2-oxoindoline-6-carboxylate (also known as "chlorimide"), is isolated by filtration, washing with polar solvents (e.g., methanol), and drying.

This intermediate can be further processed to yield 1-Methyl-2-oxoindoline-3-carboxylic acid by appropriate substitution and hydrolysis steps.

Improved Process for Methyl 2-Oxoindoline-6-Carboxylate Preparation

An improved process reported involves:

  • Reaction of a precursor compound with acetic acid, hydrosulfide, and water at 25–30 °C.
  • Heating the mixture to 120–125 °C for 2 hours to promote cyclization.
  • Cooling and treatment with ammonia to precipitate the product.
  • Extraction and purification steps involving methyl tert-butyl ether and sodium chloride to isolate the methyl 2-oxoindoline-6-carboxylate with yields around 53%.

This method emphasizes mild conditions and environmental friendliness, suitable for large-scale production.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reactions Solvents/Reagents Temperature (°C) Yield (%) Advantages Limitations
Scheme A 3-Nitrobenzoic acid Esterification, electrophilic substitution, hydrogenation Typical organic solvents 25-130 Moderate to high Straightforward, well-documented Multi-step, moderate complexity
Scheme B 4-Methyl-3-nitro-benzonitrile Chain prolongation, reductive cyclization, saponification Various organic solvents 25-125 Moderate Access to diverse derivatives Longer sequence, more steps
Scheme C 6-Methoxycarbonyl-2-oxindole Chloroacetylation Toluene, xylene, cyclohexane 80-130 High High purity, crystallization control Requires intermediate preparation
Improved Process Precursor compound (formula-2) Acetic acid treatment, heating, ammonia precipitation Acetic acid, water, methyl tert-butyl ether 25-125 ~53 Environmentally friendly, scalable Moderate yield

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-oxoindoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

1-Methyl-2-oxoindoline-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-2-oxoindoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

The following analysis compares 1-methyl-2-oxoindoline-3-carboxylic acid with structurally analogous indole and oxoindoline derivatives, focusing on substituent effects, synthesis pathways, and functional properties.

Structural and Functional Comparisons
Compound Name Key Substituents Melting Point (°C) Key Functional Groups Bioactivity/Applications Reference
1-Methyl-2-oxoindoline-3-carboxylic acid 1-Me, 2-oxo, 3-COOH Not reported Carboxylic acid, ketone Potential kinase inhibitor precursor
5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid 1-Me, 5,6-di-OMe, 2-COOH 210 Carboxylic acid, methoxy HO-1 ligand synthesis
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 3-Me, 7-Cl, 2-COOH Not reported Carboxylic acid, chloro Research use (non-medicinal)
3-Methyl-1H-indole-2-carboxylic acid 3-Me, 2-COOH Not reported Carboxylic acid Synthetic intermediate
Methyl 1-acetyl-2-oxoindoline-6-carboxylate 1-Ac, 2-oxo, 6-COOMe Not reported Ester, ketone, acetyl Nintedanib impurity synthesis

Key Observations :

  • Substituent Effects : Methyl and halogen substituents (e.g., Cl in ) enhance lipophilicity, while methoxy groups (e.g., 5,6-di-OMe in ) improve solubility and hydrogen-bonding capacity.
  • Carboxylic Acid vs. Ester : The free carboxylic acid (e.g., in ) offers reactivity for salt formation or conjugation, whereas ester derivatives (e.g., ) are often used as intermediates in drug synthesis.
  • Biological Relevance : Compounds with oxoindoline scaffolds (e.g., ) are frequently explored as kinase inhibitors, while indole-2-carboxylic acids (e.g., ) serve as ligands or intermediates in heterocyclic chemistry.

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